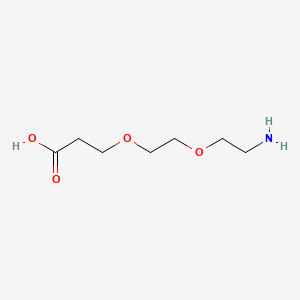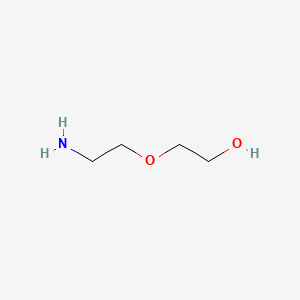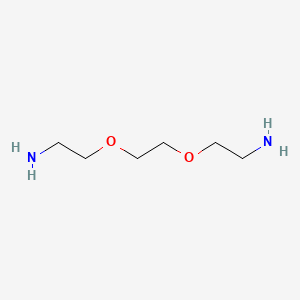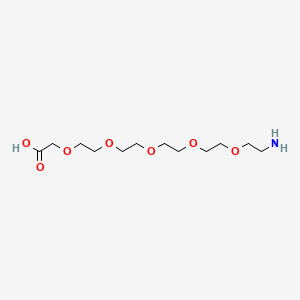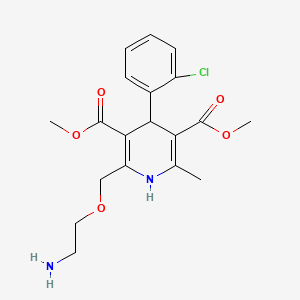
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
The research by Coleman et al. (2000) examines the metabolism of chloroacetamide herbicides, including Acetochlor, in human and rat liver microsomes. This study is crucial in understanding the metabolic activation pathways of these herbicides and their carcinogenic potential in rats. The research reveals the enzymes involved in the metabolism, providing insights into the detoxification or activation of these compounds in the liver. The study also sheds light on the differences in herbicide metabolism between humans and rats, which is crucial for risk assessment and environmental health perspectives (Coleman, Linderman, Hodgson, & Rose, 2000).
New Powder Diffraction Data of Derivatives
Olszewska, Tarasiuk, and Pikus (2009) have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, using X-ray powder diffraction. This research provides valuable data for the identification and characterization of these compounds, crucial for their development and application in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Molecular Docking Analysis of Anticancer Drug
Sharma et al. (2018) conducted a study on the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug. The study involves molecular docking analysis targeting the VEGFr receptor, indicating the potential medical applications of such compounds in cancer treatment (Sharma et al., 2018).
N-Deethoxymethylation of Acetochlor by Rhodococcus sp.
Research by Wang et al. (2015) focuses on the biodegradation of Acetochlor, a herbicide with potential carcinogenic properties. The study identifies and characterizes the key enzymes involved in the N-deethoxymethylation of Acetochlor, an essential step in its biodegradation. This research contributes to understanding the environmental fate of acetochlor and the potential for bioremediation strategies (Wang et al., 2015).
Eigenschaften
CAS-Nummer |
27471-58-5 |
|---|---|
Molekularformel |
C25H37ClN2O4 |
Molekulargewicht |
465 g/mol |
IUPAC-Name |
2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O4.ClH/c1-5-8-18-30-22-12-14-23(15-13-22)31-20-25(28)27(17-16-26(6-2)7-3)21-10-9-11-24(19-21)29-4;/h9-15,19H,5-8,16-18,20H2,1-4H3;1H |
InChI-Schlüssel |
MCZDSVGBUYVFMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







